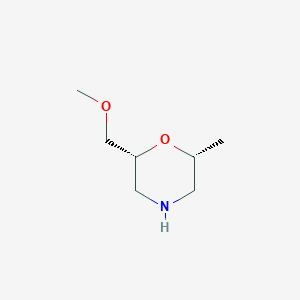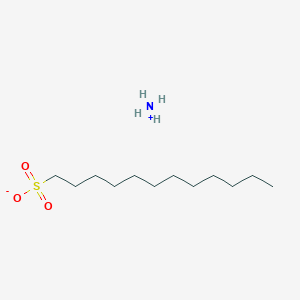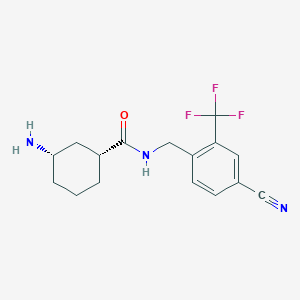
3-Furanol, tetrahydro-4-(phenylmethoxy)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furanol, tetrahydro-4-(phenylmethoxy)-, cis- is an organic compound with the molecular formula C11H14O3 It is a derivative of furan, a heterocyclic organic compound, and features a tetrahydrofuran ring substituted with a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanol, tetrahydro-4-(phenylmethoxy)-, cis- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and benzyl alcohol.
Reaction Conditions:
Catalysts and Reagents: Common catalysts used in the hydrogenation step include palladium on carbon (Pd/C) or platinum oxide (PtO2). The substitution reaction may involve reagents such as sodium hydride (NaH) and benzyl chloride (C6H5CH2Cl).
Industrial Production Methods
Industrial production of 3-Furanol, tetrahydro-4-(phenylmethoxy)-, cis- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Furanol, tetrahydro-4-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce tetrahydrofuran derivatives.
Applications De Recherche Scientifique
3-Furanol, tetrahydro-4-(phenylmethoxy)-, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Furanol, tetrahydro-4-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity or receptor binding, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Furanol, tetrahydro-4-methoxy-: This compound has a methoxy group instead of a phenylmethoxy group.
3-Furanol, tetrahydro-4-(phenylmethoxy)-, trans-: The trans- isomer has a different spatial arrangement of the substituents.
Uniqueness
3-Furanol, tetrahydro-4-(phenylmethoxy)-, cis- is unique due to its specific cis- configuration, which can influence its chemical reactivity and biological activity. The presence of the phenylmethoxy group also imparts distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(3S,4R)-4-phenylmethoxyoxolan-3-ol |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m0/s1 |
Clé InChI |
FNVLHINATFTNQV-WDEREUQCSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](CO1)OCC2=CC=CC=C2)O |
SMILES canonique |
C1C(C(CO1)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


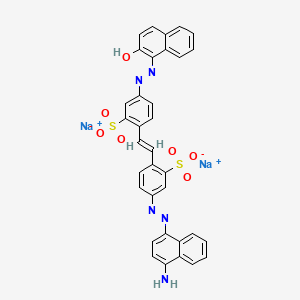
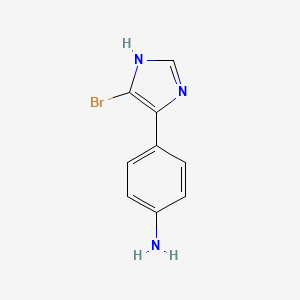
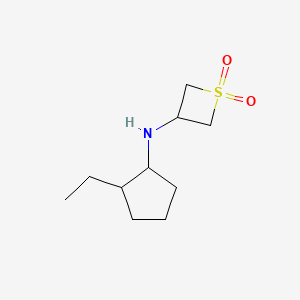
![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)


